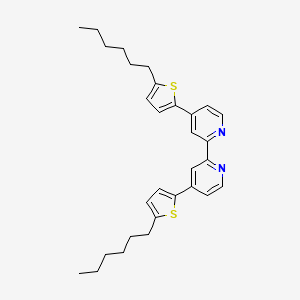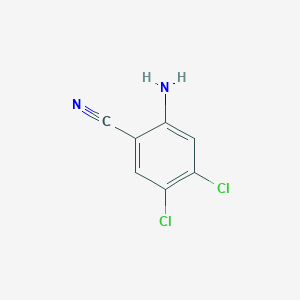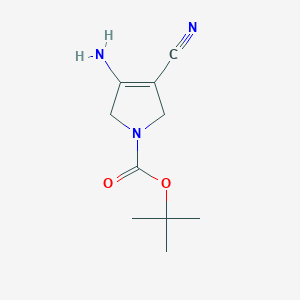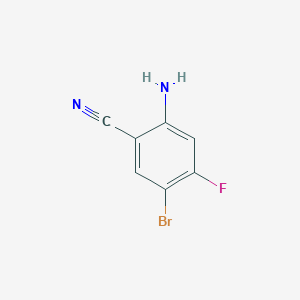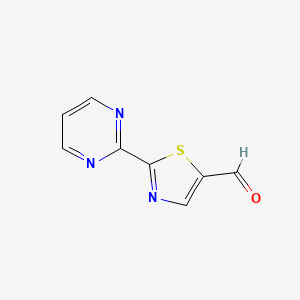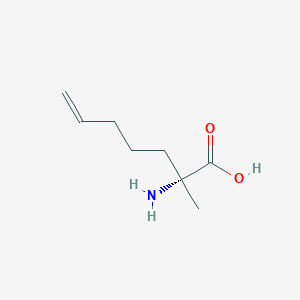![molecular formula C11H13FN2OS B1375134 3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one CAS No. 1341652-04-7](/img/structure/B1375134.png)
3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one
Overview
Description
“3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one” is a compound with the molecular formula C11H13FN2OS and a molecular weight of 240.3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FN2OS/c1-14-5-4-10(11(14)15)16-9-3-2-7(12)6-8(9)13/h2-3,6,10H,4-5,13H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Scientific Research Applications
Synthesis and Biological Activity : A study focused on synthesizing novel compounds using a similar structure, discussing structural assignment, stereochemistry, and biological assays (Rahman et al., 2005).
Antibacterial Agents : Research into pyridonecarboxylic acids as antibacterial agents involved the synthesis and analysis of compounds with a structure closely related to the subject compound, examining their antibacterial activity and structure-activity relationships (Egawa et al., 1984).
Metabolic Activation of Inhibitors : A study investigated the metabolic activation of dipeptidyl peptidase-IV inhibitor analogs containing a fluoropyrrolidine moiety, relevant to the compound , analyzing their bioactivation and the mechanisms involved (Xu et al., 2004).
Dopamine Antagonistic Activity : Research into 2-Phenylpyrroles as conformationally restricted benzamide analogues involved examining the dopamine antagonistic activity of compounds with a similar structure to the one of interest (van Wijngaarden et al., 1987).
RORγt Inverse Agonists : A study on the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists utilized a compound structure similar to the one , focusing on its design and pharmacokinetic properties (Duan et al., 2019).
Catalyst-Free Synthesis Studies : Research into the catalyst- and solvent-free synthesis of benzamide derivatives using microwave-assisted processes involved a compound structurally related to the one of interest, with a focus on X-ray structural and theoretical studies (Moreno-Fuquen et al., 2019).
Antiandrogen Activity : A study on the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, which are related to the compound , focused on their antiandrogen activity (Tucker et al., 1988).
Safety and Hazards
properties
IUPAC Name |
3-(2-amino-4-fluorophenyl)sulfanyl-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS/c1-14-5-4-10(11(14)15)16-9-3-2-7(12)6-8(9)13/h2-3,6,10H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJMNPVYHPCZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



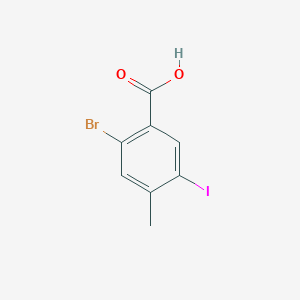
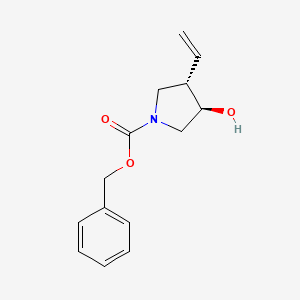
![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)

